TAK-960 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TAK-960 hydrochloride is a novel small molecule that has been developed for its potential therapeutic applications in a variety of diseases. It is a derivative of the cyclic peptide TAK-960, and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer activities. The synthesis, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of this compound are discussed in

Applications De Recherche Scientifique

Understanding Cellular Sensitivity to TAK-960 TAK-960 hydrochloride's effectiveness in cancer treatment hinges on its ability to inhibit Polo-like kinase 1 (PLK1), crucial in mitosis. Research shows PLK1's overexpression in various cancers correlates with poor prognosis. Investigating cancer cell lines with varying sensitivities to TAK-960 reveals the potential gene signatures predicting TAK-960 responsiveness, highlighting the importance of CDKN2A status in determining tumor response. This insight is vital for tailoring TAK-960-based treatments to individuals, improving therapeutic outcomes (Honda et al., 2011).

TAK-960 Against Colorectal Cancer In colorectal cancer (CRC), TAK-960 demonstrates promising anti-proliferative effects across numerous CRC models, including cell lines and patient-derived xenografts. Its mechanism, involving G2/M cell cycle arrest, suggests TAK-960's broader applicability in cancer therapeutics. Its compatibility with existing treatments, like cetuximab and irinotecan, further underscores TAK-960's potential in combination therapies, offering a new avenue for CRC management (Klauck et al., 2018).

Enhancing Radiation Therapy Effects Research on TAK-960's interaction with radiation therapy uncovers its radiosensitizing properties. By inducing mitotic arrest, TAK-960 amplifies radiation's cytotoxicity, providing a strategic approach to enhance radiation therapy's efficacy. This synergy could significantly impact treatment protocols for cancers resistant to conventional therapies, offering hope for more effective treatment strategies (Inoue et al., 2015).

Discovery and Optimization of TAK-960 The discovery of TAK-960 stems from targeted drug design efforts, leading to a potent PLK1 inhibitor with favorable characteristics for clinical development. This foundation is crucial for understanding TAK-960's therapeutic potential and guiding its clinical application. The optimization process, ensuring bioavailability and selectivity, highlights the intricate balance between drug efficacy and patient safety, paving the way for its evaluation in advanced solid malignancies (Nie et al., 2013).

Preclinical Antitumor Activity of TAK-960 Preclinical studies on TAK-960 reveal its broad-spectrum antitumor activity against various cancer types, including resistant models. By causing cell cycle arrest and targeting PLK1, TAK-960 offers a new therapeutic strategy for cancers overexpressing PLK1. These findings underscore the potential of TAK-960 as a versatile and powerful agent in cancer therapy, supporting its progression into clinical trials (Hikichi et al., 2011).

Mécanisme D'action

Target of Action

TAK-960 hydrochloride is a potent, selective, and orally active inhibitor of Polo-like kinase 1 (PLK1) . It also shows inhibitory activities against PLK2 and PLK3 , with IC50 values of 16.9 and 50.2 nM, respectively . PLK1 is a serine/threonine protein kinase involved in key processes during mitosis .

Mode of Action

This compound interacts with its targets by inhibiting the activity of PLK1, PLK2, and PLK3 . It is an ATP-competitive PLK1 inhibitor . This interaction results in changes in the cell cycle, particularly affecting the progression of mitosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic progression . PLK1, the main target of this compound, is a key regulator of multiple stages of mitotic progression . By inhibiting PLK1, this compound disrupts normal cell division, leading to cell cycle arrest .

Result of Action

The inhibition of PLK1 by this compound leads to an accumulation of cells in the G2-M phase, indicating cell cycle arrest . This results in an aberrant polo mitosis morphology and increased phosphorylation of histone H3 . This compound inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts .

Propriétés

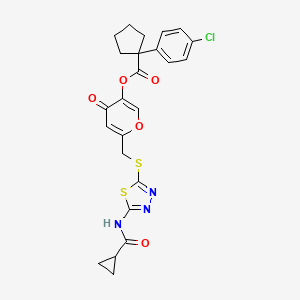

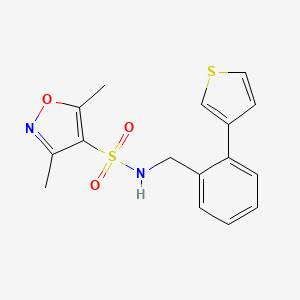

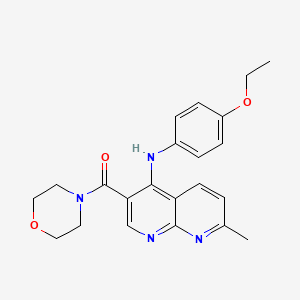

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)